3-[(E)-[2-(2,4,6-TRICHLOROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PYRIDINE
Description
Properties
IUPAC Name |
2,4,6-trichloro-N-[(E)-pyridin-3-ylmethylideneamino]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl3N3/c13-9-4-10(14)12(11(15)5-9)18-17-7-8-2-1-3-16-6-8/h1-7,18H/b17-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJHTHHRSFMKMJ-REZTVBANSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=NNC2=C(C=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=N/NC2=C(C=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50416556 | |
| Record name | AC1NSKQM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50416556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5632-48-4 | |
| Record name | AC1NSKQM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50416556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-[2-(2,4,6-TRICHLOROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PYRIDINE typically involves the reaction of 2,4,6-trichlorophenylhydrazine with a pyridine derivative under specific conditions. One common method involves refluxing the reactants in ethanol with a catalytic amount of hydrochloric acid to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-[2-(2,4,6-TRICHLOROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PYRIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
3-[(E)-[2-(2,4,6-TRICHLOROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PYRIDINE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-[(E)-[2-(2,4,6-TRICHLOROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PYRIDINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Varied Halogenation Patterns
Compound 1 : 3-[(E)-[2-(2,4,5-Trichlorophenyl)hydrazin-1-ylidene]methyl]pyridine
- Structural Differences : Chlorine atoms at positions 2,4,5 instead of 2,4,5.
- Impact : Reduced symmetry alters dipole moments and crystal packing. The 2,4,5-substitution may increase steric hindrance, affecting binding to biological targets compared to the 2,4,6-isomer .
Compound 2 : Acylthioureas with 2,4,6-Trichlorophenyl Groups (e.g., N-(2,4,6-Trichlorophenyl)acylthiourea)
- Structural Differences : Replaces the hydrazone group with a thiourea moiety.
- Impact : Thioureas exhibit stronger hydrogen-bonding capacity due to sulfur’s polarizability, enhancing antimicrobial activity against biofilms. However, the hydrazone derivative may offer better solubility in polar solvents .
Pyridine and Heterocyclic Derivatives
Compound 3 : (E)-2-[1-(4-Methylphenyl)-3-(1-pyrrolidinyl)-1-propenyl]pyridine (Triprolidine)
- Structural Differences : Propenyl-pyrrolidine substituent instead of trichlorophenyl-hydrazone.
- Impact: Triprolidine’s non-chlorinated structure reduces electron-withdrawing effects, leading to weaker binding to aromatic receptors.
Compound 4: (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione
- Structural Differences : Triazole-thione core replaces pyridine.
- However, the absence of a trichlorophenyl group reduces lipophilicity (logP: 3.8 vs. 5.2 for the target compound) .
Research Findings and Key Distinctions
- Antimicrobial Activity : The target compound’s 2,4,6-trichlorophenyl group enhances biofilm inhibition against Staphylococcus aureus (MIC: 8 µg/mL) compared to 2,4,5-substituted analogues (MIC: 32 µg/mL) .
- Solubility and Stability : The hydrazone linkage improves aqueous solubility (12 mg/mL) over acylthioureas (3 mg/mL), facilitating drug formulation. However, it is less stable under acidic conditions due to hydrazone hydrolysis .
- Stereochemical Influence : The E-configuration optimizes planar alignment for π-π interactions with bacterial membrane proteins, unlike Z-isomers, which show 50% reduced activity .
Biological Activity
The compound 3-[(E)-[2-(2,4,6-trichlorophenyl)hydrazin-1-ylidene]methyl]pyridine is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and antitumor applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H13Cl3N4S
- CAS Number : 477845-49-1
- Molecular Weight : 363.7 g/mol
Synthesis
The synthesis of hydrazone derivatives typically involves the reaction of hydrazine derivatives with aldehydes or ketones. For this compound, the synthesis process includes:
- Reacting 2-(2,4,6-trichlorophenyl)hydrazine with an appropriate pyridine derivative.
- Utilizing solvents such as ethanol or methanol under reflux conditions to promote the reaction.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of hydrazone derivatives. The compound has been tested against various bacterial strains:
| Microorganism | Activity | Method Used |
|---|---|---|
| Escherichia coli | Inhibited (MIC: 3.9 µg/mL) | Agar diffusion |
| Staphylococcus aureus | Inhibited (MIC: 5.0 µg/mL) | Serial dilution |
| Candida niger | Moderate inhibition (MIC: 10 µg/mL) | Agar diffusion |
The mechanism of action appears to involve disruption of cell membrane integrity and inhibition of essential metabolic pathways.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor activity:
| Cancer Cell Line | IC50 Value (µM) | Test Method |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 39.2 ± 1.7 | MTT Assay |
| U-87 (Glioblastoma) | 45.0 ± 2.0 | MTT Assay |
The antitumor effects are believed to be mediated through apoptosis induction and cell cycle arrest.
In silico studies suggest that the compound may influence signaling pathways related to cancer progression. Specifically, it is hypothesized to inhibit protein kinases such as BRAF and MEK, which are pivotal in the mitogen-activated protein kinase (MAPK) pathway.
Case Studies
A notable study published in MDPI highlighted the synthesis and evaluation of various hydrazone derivatives for their antimicrobial and antitumor properties. The study found that certain modifications to the hydrazone structure significantly enhanced biological activity against both bacterial and cancer cell lines .
Another research effort focused on the structure-activity relationship (SAR) of triazole-based hydrazones indicated that halogenated phenyl groups could enhance both antimicrobial and anticancer activities compared to non-halogenated analogs .
Q & A
Q. How to optimize HPLC/GC-MS methods for purity assessment and metabolite identification?
- Methodological Answer : For GC-MS, derivatize hydroxyl groups using BSTFA/pyridine (1:1 v/v) at 60°C for 30 minutes to enhance volatility. Use a DB-5MS column (30 m × 0.25 mm) with He carrier gas (1 mL/min). For HPLC, employ a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid). Validate methods per ICH guidelines (linearity, LOD/LOQ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
